Phenyl(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate
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Overview
Description
Phenyl(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate is a chemical compound with a complex structure that includes anthracene and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate typically involves the reaction of anthraquinone derivatives with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The process may involve steps such as:
Formation of the anthraquinone derivative: This can be achieved through the oxidation of anthracene.
Reaction with phenyl isocyanate: The anthraquinone derivative is then reacted with phenyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products Formed
Oxidation products: Quinone derivatives.
Reduction products: Hydroquinone derivatives.
Substitution products: Various substituted phenyl carbamates.
Scientific Research Applications
Phenyl(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]phenyl methanesulfonate
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 4-((9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3-methoxybenzaldehyde
Uniqueness
Phenyl(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate is unique due to its specific combination of anthracene and carbamate functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
6937-73-1 |
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Molecular Formula |
C21H13NO5 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
phenyl N-(4-hydroxy-9,10-dioxoanthracen-1-yl)carbamate |
InChI |
InChI=1S/C21H13NO5/c23-16-11-10-15(22-21(26)27-12-6-2-1-3-7-12)17-18(16)20(25)14-9-5-4-8-13(14)19(17)24/h1-11,23H,(H,22,26) |
InChI Key |
SBRVAJYGPXKZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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